molecular formula C16H15N3O3S2 B2376950 2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 877965-37-2

2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2376950
CAS RN: 877965-37-2
M. Wt: 361.43
InChI Key: ZFIFRCQKASMWBT-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzothiazole core with a sulfamoyl group at the 6-position and a benzamide group substituted with two methyl groups at the 2 and 5 positions .

Scientific Research Applications

Chemical Synthesis and Reactions

2,5-Dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, through its structural components, finds relevance in the synthesis and reactions of heterocyclic compounds. The study by Chaloupka et al. (1977) elaborates on the synthesis and reactions of 8-membered heterocycles derived from 3-Dimethylamino-2,2-dimethyl-2H-azirine and saccharin or phthalimide. The synthesis involves reactions at varying temperatures with NH-acidic compounds leading to the formation of heterocycles. A notable reaction is the reduction of certain intermediates with sodium borohydride yielding 2-sulfamoylbenzamide derivatives, indicating a potential pathway for synthesizing compounds related to this compound (Chaloupka et al., 1977).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives to explore their efficacy as corrosion inhibitors for steel in acidic environments. The study found these derivatives to offer superior stability and inhibition efficiencies, highlighting the potential of this compound in corrosion inhibition applications (Hu et al., 2016).

Enzyme Inhibition

In the realm of biological applications, benzothiazole derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. Ulus et al. (2016) researched the inhibition of carbonic anhydrases by acridine-acetazolamide conjugates, showcasing how structural analogs of this compound could serve as effective enzyme inhibitors. The compounds exhibited inhibitory effects in low micromolar and nanomolar ranges, suggesting potential biomedical applications (Ulus et al., 2016).

Antimicrobial and Antioxidant Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, demonstrating significant antimicrobial and antioxidant activities. This suggests that modifications of the benzothiazole and benzamide components could yield compounds with desirable biological activities (Sindhe et al., 2016).

Future Directions

The future directions for the study of “2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide” could include investigating its potential biological activities, studying its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-9-3-4-10(2)12(7-9)15(20)19-16-18-13-6-5-11(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFRCQKASMWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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